N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide
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Overview
Description
N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide is a compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide typically involves the reaction of 3-formylchromone with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted chromone derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can modulate pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4-oxo-4H-chromen-3-yl)acetamide
- 2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide
- 4-Methyl-N-(2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazino)ethyl)benzamide
Uniqueness
N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide stands out due to its specific structural features, such as the presence of both cyano and acetamide groups, which contribute to its unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
142791-61-5 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
N-(3-cyano-4-oxochromen-2-yl)acetamide |
InChI |
InChI=1S/C12H8N2O3/c1-7(15)14-12-9(6-13)11(16)8-4-2-3-5-10(8)17-12/h2-5H,1H3,(H,14,15) |
InChI Key |
BQPZEDNGMBNSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C#N |
Origin of Product |
United States |
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